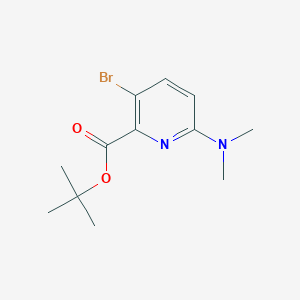

![molecular formula C18H14Cl2N4S2 B2540311 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole CAS No. 863001-26-7](/img/structure/B2540311.png)

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chlorobenzothiazole with piperazine in the presence of a base such as sodium hydride (NaH), followed by a reaction with 4,6-dichlorobenzothiazole. The compound can be purified by recrystallization from ethanol or by column chromatography using silica gel as the stationary phase.Molecular Structure Analysis

The molecular structure of this compound was determined through nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. The compound contains two fused benzothiazole rings and a piperazine group.Chemical Reactions Analysis

The compound has been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications

Antimicrobial Properties

Compound XX exhibits antimicrobial activity against both bacterial and fungal strains. Specifically, it has demonstrated effectiveness against Bacillus cereus, Bacillus subtilis, Escherichia coli, Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae. Its broad-spectrum activity makes it valuable for combating infections .

Anti-Tubercular Research

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds, including Compound XX. In vitro and in vivo evaluations have compared its inhibitory concentrations with standard reference drugs. This research contributes to the fight against tuberculosis, a global health concern .

Limitations and Future Directions

While Compound XX shows promise, challenges remain. Researchers need to address issues related to solubility, stability, and toxicity. Future studies should focus on optimizing its properties and exploring additional applications.

properties

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,7-dichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4S2/c19-11-5-6-12(20)16-15(11)22-18(26-16)24-9-7-23(8-10-24)17-21-13-3-1-2-4-14(13)25-17/h1-6H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPWUNXRFKPNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC(=C5S4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2540229.png)

![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2540230.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)

![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)

![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)

![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)

![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)

![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)

![[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2540251.png)